molecular formula C14H21Cl2N3 B12220742 N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B12220742
M. Wt: 302.2 g/mol
InChI Key: DJDGVEUJGONBPF-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, sodium hydride, dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability . The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the imidazole ring enhances its versatility and potential for diverse applications .

Properties

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H

InChI Key

DJDGVEUJGONBPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl

Origin of Product

United States

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